- Synthesis and application of [13C3]-Org OD 14 and [13C3]-Org 30659 to study polymorphism during drug processing by solid state 13C-NMR, Synthesis and Applications of Isotopically Labelled Compounds, 2001, 185, 185-188

Cas no 96487-85-3 (Norethindrone 3-Ethyl Ether)

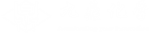

Norethindrone 3-Ethyl Ether structure

Norethindrone 3-Ethyl Ether Properties

Names and Identifiers

-

- Norethindrone-3-ethyldienolether

- Norethindrone 3-Ethyl Ether

- Norethindrone 3-Ethy

- 3-ETHOXY-19-NORPREGNA-3,5-DIEN-20-YN-17BETA-OL

- NORETHINDRONE-3-ETHYLENOLETHER

- (17α)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol (ACI)

- 19-Nor-17α-pregna-3,5-dien-20-yn-17-ol, 3-ethoxy- (6CI, 7CI)

- 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17alpha)-

- 19-Nor-17alpha-pregna-3,5-dien-20-yn-17-ol, 3-ethoxy-

- DTXSID901021161

- Norethindrone-3-ethyldienol ether

- NORETHISTERONE IMPURITY F [EP IMPURITY]

- UNII-UWL75G8KB6

- 96487-85-3

- (17?)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol; Norethindrone EP Impurity F

- Norethisterone impurity F [EP]

- (17alpha)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol

- 19-NORPREGNA-3,5-DIEN-20-YN-17-OL, 3-ETHOXY-, (17.ALPHA.)-

- 19-aNorpregna-a3,a5-adien-a20-ayn-a17-aol, 3-aethoxy-a, (17I+/-)a- (9CI)

- (8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol

- 19-NOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL, 3-ETHOXY-

- UWL75G8KB6

- +Expand

-

- QWUNBJUTBPRZJT-ZCPXKWAGSA-N

- 1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1

- C[C@@]12[C@](O)(C#C)CC[C@H]1[C@@H]1CC=C3C=C(CC[C@@H]3[C@H]1CC2)OCC

Computed Properties

- 326.22500

- 1

- 2

- 3

- 326.224580195g/mol

- 24

- 636

- 0

- 6

- 0

- 0

- 0

- 1

- 3.8

- 29.5Ų

Experimental Properties

- 4.45370

- 29.46000

- 473.4±45.0 °C at 760 mmHg

- 150-156°C

- 0.0±2.7 mmHg at 25°C

- 206.8±23.0 °C

- Chloroform, DMSO

- 1.1±0.1 g/cm3

Norethindrone 3-Ethyl Ether Synthesis

Synthetic Circuit 1

Reaction Conditions

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Potassium isobutoxide Solvents: Tetrahydrofuran ; 20 °C

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

Reference

- Method for preparing Norethindrone acetate from 19-nor-4-androstenedione, China, , ,

Synthetic Circuit 3

Reaction Conditions

Reference

- Synthesis of disteroidyl ethers and studies of their estrogen activity and antiradiation effect, Yiyao Gongye, 1984, (11), 20-3

Norethindrone 3-Ethyl Ether Raw materials

Norethindrone 3-Ethyl Ether Preparation Products

Norethindrone 3-Ethyl Ether Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:96487-85-3)

TANG SI LEI

15026964105

2881489226@qq.com

Norethindrone 3-Ethyl Ether Related Literature

-

Xiao Xiao,Lisong Yan,Zemin Mei,Dongsheng Zhu,Lin Xu RSC Adv., 2014,4, 3096-3101

-

Shyh-Chyang Luo,Jiang Jiang,Sean S. Liour,Shujun Gao,Jackie Y. Ying,Hsiao-hua Yu Chem. Commun., 2009, 2664-2666

-

Jonathan P. Corden,William Errington,Peter Moore,Martin G. Partridge,Malcolm G. H. Wallbridge Dalton Trans., 2004, 1846-1851

-

Kristof Seubert,Célia Fonseca Guerra,F. Matthias Bickelhaupt,Jens Müller Chem. Commun., 2011,47, 11041-11043

-

6. Back cover

-

Kazuyuki Takehira,Yoshiki Sugawara,Susumu Kowase,Seiji Tobita Photochem. Photobiol. Sci., 2005,4, 287-293

-

Kourosh Tabar Heydar,Elahe Naghdi,Ali Sharifi,Mojtaba Mirzaei,Seyyed Hamid Ahmadi Anal. Methods, 2015,7, 5074-5080

-

Junhui Wang,Huangsheng Yang,Long Jiang,Shuqin Liu,Zhengping Hao,Jie Cheng,Gangfeng Ouyang Catal. Sci. Technol., 2018,8, 5024-5033

Recommended suppliers

Shanghai Xinsi New Materials Co., Ltd

Gold Member

CN Supplier

Bulk

shanghaixianding

Gold Member

CN Supplier

Reagent

http://www.9dingchem.com/

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Member

CN Supplier

Bulk

Synrise Material Co. Ltd.

Gold Member

CN Supplier

Bulk

atkchemica

Gold Member

CN Supplier

Reagent

http://www.atkchemical.com/